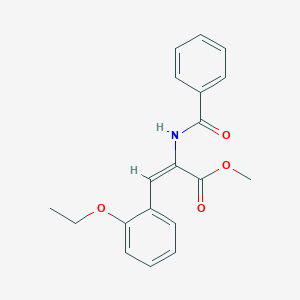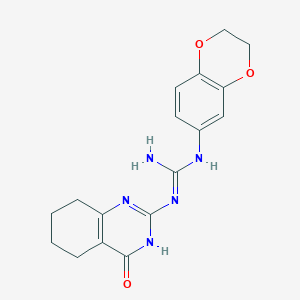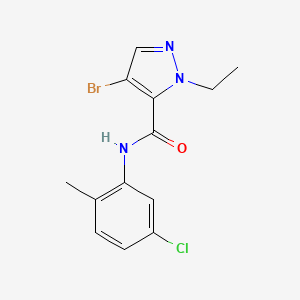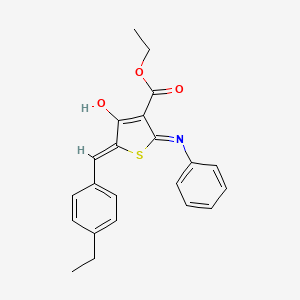
methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential applications in various fields. It is also known as ethyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate or simply as BEA. This compound belongs to the family of acrylates and has a molecular formula of C20H21NO4. In
科学的研究の応用
BEA has been studied extensively for its potential applications in various fields such as drug discovery, materials science, and organic synthesis. In drug discovery, BEA has been found to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In materials science, BEA has been used as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering. In organic synthesis, BEA has been used as a building block for the synthesis of various compounds.
作用機序
The mechanism of action of BEA is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BEA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BEA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BEA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are needed to understand the exact mechanisms of these effects.
実験室実験の利点と制限
BEA has several advantages as a research tool. It is readily available and can be synthesized using a simple and efficient method. It has also been found to exhibit various biological activities, making it a versatile compound for research. However, there are also limitations to its use. BEA is a relatively new compound, and its biological activities are not fully understood. Further studies are needed to elucidate its mechanisms of action and potential applications.
将来の方向性
There are several future directions for research on BEA. One area of interest is its potential applications in drug discovery. BEA has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Another area of interest is its use as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering. Further studies are also needed to understand the exact mechanisms of its biological activities and its potential limitations as a research tool.
In conclusion, BEA is a chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method has been found to be efficient and reproducible. It has been shown to exhibit various biological activities, making it a versatile compound for research. However, further studies are needed to understand its mechanisms of action and potential applications.
合成法
The synthesis of BEA involves the reaction of ethyl 2-(2-ethoxyphenyl)-3-oxobutanoate with benzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure BEA. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
特性
IUPAC Name |
methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-17-12-8-7-11-15(17)13-16(19(22)23-2)20-18(21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHQPMKLQBDAN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)

![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)